molecular formula C24H35N3O3 B3793761 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide

Cat. No.: B3793761
M. Wt: 413.6 g/mol
InChI Key: ACUQTENNTGYTOG-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with cyclopentyl and methoxyphenyl groups, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the cyclopentyl and methoxyphenyl groups onto the piperazine ring using suitable reagents and catalysts.

    Acetylation: The final step involves the acetylation of the substituted piperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid
  • 1-cyclopentyl-3-oxo-piperazin-2-yl-acetic acid

Uniqueness

Compared to similar compounds, 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide stands out due to its unique substitution pattern and potential for diverse applications. Its structure allows for specific interactions that may not be possible with other related compounds.

Properties

IUPAC Name

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3/c1-30-20-10-8-18(9-11-20)24(12-4-5-13-24)17-26-22(28)16-21-23(29)25-14-15-27(21)19-6-2-3-7-19/h8-11,19,21H,2-7,12-17H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUQTENNTGYTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3C(=O)NCCN3C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Reactant of Route 3
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Reactant of Route 4
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Reactant of Route 5
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide

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